2-Chloro-7-methoxyphenazine 5-oxide
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Overview
Description
2-Chloro-7-methoxyphenazine 5-oxide is a phenazine derivative with the molecular formula C13H9ClN2O2. Phenazine derivatives are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . This compound, like other phenazine derivatives, holds significant potential in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including 2-Chloro-7-methoxyphenazine 5-oxide, typically involves several methods:
Wohl–Aue Method: This method involves the condensation of o-phenylenediamines with glyoxal or its derivatives.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.
Reductive Cyclization: This involves the cyclization of diphenylamines.
Oxidative Cyclization: This method uses 1,2-diaminobenzene or diphenylamines.
Industrial Production Methods: Industrial production of phenazine derivatives often employs large-scale oxidative cyclization and reductive cyclization methods due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-methoxyphenazine 5-oxide undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the compound to form phenazine dioxides.
Reduction: Reduction reactions can convert the compound back to its phenazine form.
Substitution: Halogenation and methoxylation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation often uses reagents like chlorine or bromine, while methoxylation uses methanol and a base.
Major Products:
Oxidation: Phenazine dioxides.
Reduction: Phenazine.
Substitution: Various halogenated and methoxylated phenazine derivatives.
Scientific Research Applications
2-Chloro-7-methoxyphenazine 5-oxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other phenazine derivatives.
Biology: Studied for its antimicrobial and antitumor properties.
Medicine: Potential use in developing new therapeutic agents for treating infections and cancer.
Industry: Used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2-Chloro-7-methoxyphenazine 5-oxide involves its interaction with cellular components:
Molecular Targets: It targets bacterial cell walls and DNA, disrupting their function.
Pathways Involved: The compound interferes with oxidative phosphorylation and DNA replication, leading to cell death.
Comparison with Similar Compounds
Iodinin: A phenazine 5,10-dioxide with potent antimicrobial properties.
Myxin: Another phenazine 5,10-dioxide known for its antitumor activity.
Uniqueness: 2-Chloro-7-methoxyphenazine 5-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenazine derivatives .
Properties
Molecular Formula |
C13H9ClN2O2 |
---|---|
Molecular Weight |
260.67 g/mol |
IUPAC Name |
2-chloro-7-methoxy-5-oxidophenazin-5-ium |
InChI |
InChI=1S/C13H9ClN2O2/c1-18-9-3-4-10-13(7-9)16(17)12-5-2-8(14)6-11(12)15-10/h2-7H,1H3 |
InChI Key |
DRSDFFHBONCOCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=C(C=CC3=[N+]2[O-])Cl |
Origin of Product |
United States |
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